molecular formula C10H7N3 B177327 2-Aminoquinoline-3-carbonitrile CAS No. 31407-25-7

2-Aminoquinoline-3-carbonitrile

Cat. No.: B177327
CAS No.: 31407-25-7
M. Wt: 169.18 g/mol
InChI Key: RANOMAHFIQOQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

The primary target of 2-Aminoquinoline-3-carbonitrile is mild steel. The compound acts as a corrosion inhibitor for mild steel in acidic solution .

Mode of Action

This compound interacts with the surface of mild steel, forming a protective film that prevents corrosion. The compound acts as a cathodic type inhibitor, meaning it reduces the corrosion rate by decreasing the cathodic reaction .

Biochemical Pathways

It’s known that the compound’s inhibition efficiency is influenced by the presence of functional groups and electron density at donor heteroatoms . For instance, the presence of electron-releasing hydroxyl (–OH) groups increases the inhibition efficiency, while electron-withdrawing nitro (–NO2) groups decrease it .

Pharmacokinetics

It’s known that the compound’s inhibition efficiency increases with its concentration . This suggests that the compound may have good bioavailability, at least in the context of corrosion inhibition.

Result of Action

The primary result of this compound’s action is the inhibition of mild steel corrosion. The compound exhibits good inhibition efficiency, with the efficiency increasing with the concentration of this compound . The compound’s action results in the formation of a protective film on the mild steel surface .

Action Environment

The action of this compound is influenced by environmental factors such as the acidity of the solution. The compound has been shown to effectively inhibit mild steel corrosion in 1 M HCl, an acidic solution . The inhibition efficiency of the compound also depends on its concentration .

Chemical Reactions Analysis

2-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Aminoquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

  • 2-Aminoquinoline-3-carboxylic acid ethyl ester
  • 4-Aminoquinoline
  • 8-Aminoquinoline
  • 3-Aminopyridine

These compounds share a similar quinoline or pyridine core structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its cyano group at the 3-position, which imparts distinct reactivity and potential for further functionalization .

Biological Activity

2-Aminoquinoline-3-carbonitrile (C10H7N3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Synthesis Methods

The synthesis of this compound has been explored through various methodologies. Notably, a one-pot multicomponent condensation reaction has been utilized, which involves the reaction of 2,4-dihydroxy-1-methylquinoline with malononitrile and aromatic aldehydes. This method allows for the efficient production of diverse quinoline derivatives with potential anti-inflammatory and anticancer properties .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit cytokine release, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. The results demonstrated that certain derivatives of this compound effectively reduced cytokine levels in human peripheral blood mononuclear cells (hPBMCs), suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown potential as an anticancer agent. The compound's derivatives were tested against various cancer cell lines, including A549 (lung cancer), ACHN (kidney cancer), MDA-MB-231 (breast cancer), and MIA-PaCa-2 (pancreatic cancer). The results indicated that several derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, compound 4c demonstrated notable activity across multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied to optimize their biological activity. Key findings suggest that modifications at the C4 position of the aryl ring significantly influence both anti-inflammatory and anticancer activities. Electron-withdrawing and electron-donating groups at this position can enhance the compound's efficacy by altering its interaction with biological targets .

Case Study 1: Cytokine Inhibition

A detailed investigation into the anti-inflammatory properties of this compound revealed that compounds with specific substitutions at the C4 position showed up to 73% inhibition of TNF-α release at certain concentrations. This finding underscores the importance of structural diversity in enhancing the therapeutic efficacy of these compounds against inflammation .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, a series of synthesized derivatives were tested against multiple cancer cell lines. The data indicated that compound 4c not only inhibited cell growth but also induced apoptosis in A549 lung cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

Activity Effect Cell Line IC50 Value
Anti-inflammatoryTNF-α inhibitionhPBMCsNot specified
AnticancerCytotoxicityA549Not specified
CytotoxicityACHNNot specified
CytotoxicityMDA-MB-231Not specified
CytotoxicityMIA-PaCa-2Not specified

Properties

IUPAC Name

2-aminoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANOMAHFIQOQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296310
Record name 2-aminoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31407-25-7
Record name 31407-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzaldehyde (2.42 g; 20 mmol) in dry ethanol (60 mL) was added malonitrile (1.89 mL; 30 mmol) and piperidine (0.988 mL; 10 mmol). The reaction mixture was partitioned in four sealed tubes and heated at 100° C. for 24 h. The volatiles were removed under reduced pressure and the remaining crude was purified by flash-chromatography using a gradient of ethyl acetate (5-80%) in dichloromethane as eluent to furnish 1.94 g (57%) of 2-aminoquinoline-3-carbonitrile as an ochre solid. ESI/APCI: 170 (M+H).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
0.988 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Aminoquinoline-3-carbonitrile
Reactant of Route 3
2-Aminoquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Aminoquinoline-3-carbonitrile
Reactant of Route 5
2-Aminoquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Aminoquinoline-3-carbonitrile
Customer
Q & A

Q1: What are the key applications of 2-aminoquinoline-3-carbonitrile in organic synthesis?

A1: this compound serves as a versatile building block for constructing diverse heterocyclic systems. Its reactivity stems from the presence of amino and cyano groups, enabling various reactions, including:

  • Annulation Reactions: This compound readily undergoes condensation with various reagents like malononitrile [] or dimedone [] to form fused pyrimidine derivatives like pyrimido[4,5-b]quinolines.
  • Ring Transformation: It can undergo ring-opening/recyclization reactions, for example, with isocyanates under microwave irradiation, leading to N-substituted 2-aminoquinoline-3-carbonitriles [].
  • Multicomponent Reactions: It participates in efficient one-pot, multicomponent reactions with reagents like N,N-dimethylformamide dimethyl acetal and primary amines, yielding pyrimido[4,5-b]quinoline-4-amines under microwave conditions [].

Q2: How does the structure of this compound lend itself to the synthesis of pyrimido[4,5-b]quinoline derivatives?

A2: The adjacent amino and cyano groups in this compound are crucial for forming the pyrimidine ring in pyrimido[4,5-b]quinolines. These groups can react sequentially with various electrophiles, leading to cyclization and the formation of the fused tricyclic system. The reactivity of these groups can be further modulated by the reaction conditions and the choice of reagents [, , ].

Q3: What are some of the reported biological activities of compounds derived from this compound?

A3: Derivatives of this compound, particularly those containing the pyrimido[4,5-b]quinoline moiety, have shown promising antitumor activity [, ]. These compounds have been evaluated for their in vitro anticancer activity against human cancer cell lines, with some exhibiting potent cytotoxicity comparable to or even exceeding that of reference drugs like Doxorubicin [].

Q4: What synthetic strategies have been explored for accessing this compound and its derivatives?

A4: Several methods have been developed for the synthesis of 2-aminoquinoline-3-carbonitriles. Some common approaches include:

  • Condensation Reactions: Reacting appropriately substituted quinolines with malononitrile or its equivalents can yield the desired 2-aminoquinoline-3-carbonitriles [].
  • Cyclization Reactions: Utilizing starting materials like 2-aminochromene-3-carbonitriles and inducing ring-opening/recyclization processes can provide access to diversely substituted 2-aminoquinoline-3-carbonitriles [].
  • Multicomponent Reactions: One-pot reactions employing readily available starting materials like this compound, N,N-dimethylformamide dimethyl acetal, and primary amines have proven highly effective in synthesizing complex pyrimido[4,5-b]quinoline-4-amines [].

Q5: What role does microwave irradiation play in the synthesis of this compound derivatives?

A5: Microwave irradiation has emerged as a valuable tool in synthesizing this compound derivatives, offering several advantages:

  • Enhanced Reaction Rates: Reactions conducted under microwave conditions often proceed significantly faster than conventional heating methods, reducing reaction times from hours to minutes [, ].
  • Improved Yields: The use of microwave irradiation often leads to higher product yields compared to conventional methods, potentially due to more efficient heating and reduced side reactions [, ].
  • Catalyst-Free Conditions: In some instances, microwave irradiation allows for the synthesis of desired compounds without the need for catalysts, simplifying the reaction procedure and workup [].

Q6: What are the future directions for research on this compound and its derivatives?

A6: Future research on this compound can focus on:

  • Structure-Activity Relationship Studies: Systematically modifying the substituents on the quinoline and pyrimidine rings and evaluating their impact on biological activity can help identify potent and selective drug candidates [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.